molecular formula C8H6N2O3S B2645474 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol CAS No. 2137726-05-5

7-Methyl-5-nitro-1,3-benzoxazole-2-thiol

Cat. No.: B2645474
CAS No.: 2137726-05-5
M. Wt: 210.21
InChI Key: JYQPNWNMWXPTBL-UHFFFAOYSA-N
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Description

7-Methyl-5-nitro-1,3-benzoxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction . The reaction is often carried out under solvent-free conditions or in the presence of solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly and sustainable methods are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Nitro-1,3-benzoxazole-2-thiol
  • 7-Methyl-1,3-benzoxazole-2-thiol
  • 5-Nitro-7-methyl-1,3-benzoxazole

Comparison: 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol stands out due to the presence of both methyl and nitro groups, which enhance its reactivity and biological activity compared to its analogs. The combination of these functional groups allows for unique interactions with molecular targets, making it a compound of interest in various research fields .

Properties

IUPAC Name

7-methyl-5-nitro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-2-5(10(11)12)3-6-7(4)13-8(14)9-6/h2-3H,1H3,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQPNWNMWXPTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=S)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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